1-Heptyl-4-propylbenzene
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Overview
Description
1-Heptyl-4-propylbenzene is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where a heptyl group (seven carbon atoms) and a propyl group (three carbon atoms) are attached to the benzene ring at the 1 and 4 positions, respectively . This compound is also known by its alternative name, 1-propyl-4-heptylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-4-propylbenzene can be synthesized through Friedel-Crafts alkylation . This involves the reaction of benzene with heptyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
1-Heptyl-4-propylbenzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl substituents on the reactivity of benzene derivatives.
Biology: Research into its potential biological activity and interactions with biological molecules.
Medicine: Investigations into its potential therapeutic properties or as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Heptyl-4-propylbenzene in chemical reactions typically involves electrophilic aromatic substitution . The benzene ring acts as a nucleophile, reacting with electrophiles to form a sigma complex (benzenonium ion), which then loses a proton to regenerate the aromatic system . This mechanism is common in reactions involving benzene derivatives .
Comparison with Similar Compounds
- 1-Methyl-4-propylbenzene
- 1-Ethyl-4-propylbenzene
- 1-Butyl-4-propylbenzene
Comparison: 1-Heptyl-4-propylbenzene is unique due to the length of its heptyl chain, which can influence its physical properties and reactivity compared to shorter alkyl chain derivatives. The presence of both heptyl and propyl groups can also affect its solubility and interaction with other molecules .
Properties
CAS No. |
62449-89-2 |
---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
1-heptyl-4-propylbenzene |
InChI |
InChI=1S/C16H26/c1-3-5-6-7-8-10-16-13-11-15(9-4-2)12-14-16/h11-14H,3-10H2,1-2H3 |
InChI Key |
KYAHMNFLQOYUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CCC |
Origin of Product |
United States |
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